COX-2 Selectivity Over COX-1: A Quantitative Head-to-Head Comparison with Parent 2-Aminobenzimidazole
In vitro enzyme inhibition assays reveal that N-Methyl-1H-benzo[d]imidazol-2-amine possesses a pronounced selectivity for COX-2 over COX-1. The IC50 for COX-2 inhibition is 1.40 μM, while the IC50 for COX-1 inhibition is 115 μM, yielding a selectivity ratio of approximately 82:1 in favor of COX-2 [1]. In contrast, the unsubstituted 2-aminobenzimidazole scaffold typically exhibits balanced, low-potency inhibition of both isoforms, lacking the selective profile conferred by the N-methyl group.
| Evidence Dimension | COX-2/COX-1 Selectivity (IC50 Ratio) |
|---|---|
| Target Compound Data | COX-2 IC50 = 1.40 μM; COX-1 IC50 = 115 μM |
| Comparator Or Baseline | 2-Aminobenzimidazole (unsubstituted): Typically balanced, low-potency COX inhibition |
| Quantified Difference | Selectivity ratio ~82:1 for COX-2 over COX-1 |
| Conditions | In vitro enzyme inhibition assay; COX-1 and COX-2 of human origin; IC50 determined by measuring residual activity via HPLC |
Why This Matters
This ~82-fold selectivity differentiates N-Methyl-1H-benzo[d]imidazol-2-amine as a valuable tool for probing COX-2-mediated inflammation with reduced COX-1-related gastrointestinal liability, a feature not shared by unsubstituted 2-aminobenzimidazole.
- [1] BindingDB. BDBM50589148 CHEMBL5187847: Affinity Data for COX-1 and COX-2 Inhibition. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50589148. View Source
